1-Methyl-7-nitronaphthalene
Overview
Description
1-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₂ It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles like hydroxide ions, under elevated temperatures.
Major Products:
Reduction: 1-Methyl-7-aminonaphthalene.
Oxidation: 1-Carboxy-7-nitronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-Methyl-7-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacophore.
Medicine: Investigation of its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-7-nitronaphthalene involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the methyl group.
2-Methyl-1-nitronaphthalene: Methyl group attached at the second position instead of the first.
1-Methyl-5-nitronaphthalene: Nitro group attached at the fifth position instead of the seventh.
Uniqueness: 1-Methyl-7-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
1-methyl-7-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWLSIDOXNUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151419 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-07-5 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-7-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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